Rilpivirine, (Z)-

Descripción general

Descripción

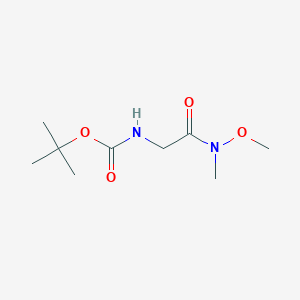

Rilpivirine, (Z)-, also known as Rilpivirine, (Z)-, is a useful research compound. Its molecular formula is C22H18N6 and its molecular weight is 366.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Rilpivirine, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rilpivirine, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Rilpivirine, also known as (1Z)-Rilpivirine or Rilpivirine, (Z)-, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretrovirals to specifically treat human immunodeficiency virus type 1 (HIV-1) . The primary target of Rilpivirine is the reverse transcriptase enzyme of the HIV-1 virus .

Mode of Action

Rilpivirine is a non-competitive NNRTI that binds to reverse transcriptase . Its binding results in the blockage of RNA and DNA-dependent DNA polymerase activities, like HIV-1 replication . The internal conformational flexibility of Rilpivirine and the plasticity of its interacting binding site gives it a very high potency and reduces the chance of resistance compared to other NNRTIs .

Biochemical Pathways

Rilpivirine interferes with the HIV-1 replication cycle by inhibiting the reverse transcriptase enzyme, which is crucial for the virus’s ability to replicate its genetic material and infect new cells . By blocking this enzyme, Rilpivirine prevents the virus from multiplying, thereby reducing the viral load in the body .

Pharmacokinetics

Rilpivirine is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme . Drugs that induce or inhibit CYP3A may thus affect the clearance of Rilpivirine . The solubility and systemic absorption of Rilpivirine is pH-dependent, as demonstrated by an increased bioavailability in an acidic environment . When taken by mouth, Rilpivirine reaches highest levels in the blood plasma after about four to five hours . Rilpivirine is 99.7% bound to plasma proteins in vitro, primarily to albumin .

Result of Action

The molecular and cellular effects of Rilpivirine’s action primarily involve the inhibition of HIV-1 replication, leading to a decrease in viral load and an increase in CD4 cell count . This helps to strengthen the immune system and reduce the risk of HIV-related illnesses . Rilpivirine has also been observed to cause an anti-adipogenic and pro-inflammatory response pattern but only at high concentrations .

Action Environment

The efficacy of Rilpivirine can be influenced by various environmental factors. For instance, co-administration with drugs that induce the liver enzyme CYP3A4, such as carbamazepine, phenytoin, rifampicin, and St John’s wort, is contraindicated due to the potential for reduced bioavailability of Rilpivirine . Furthermore, a post hoc analysis to identify factors associated with an increased risk for confirmed virologic failure (CVF) showed that a BMI ≥30 kg/m^2, when present in combination with ≥1 additional baseline risk factor (baseline RPV resistance-associated mutations or HIV-1 subtype A6/A1), was associated with an increased risk of CVF .

Análisis Bioquímico

Biochemical Properties

Rilpivirine, (Z)- plays a significant role in biochemical reactions, particularly in the inhibition of HIV-1 reverse transcriptase . It interacts with enzymes such as HIV-1 reverse transcriptase and proteins involved in the replication of HIV-1 . The interaction of Rilpivirine, (Z)- with these biomolecules is non-competitive, resulting in the blockage of RNA and DNA-dependent DNA polymerase activities, thereby inhibiting HIV-1 replication .

Cellular Effects

Rilpivirine, (Z)- has profound effects on various types of cells and cellular processes. It influences cell function by reducing HIV-related inflammation . It may also cause disturbances in lipid metabolism and ultimately in adipose tissue distribution and function . It has been observed that Rilpivirine, (Z)- can greatly reduce triglyceride levels in adipose cells .

Molecular Mechanism

The mechanism of action of Rilpivirine, (Z)- involves its binding to the reverse transcriptase enzyme . This binding results in the blockage of RNA and DNA-dependent DNA polymerase activities, thereby inhibiting HIV-1 replication . The internal conformational flexibility of Rilpivirine, (Z)- and the plasticity of its interacting binding site contribute to its high potency and reduced chance of resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rilpivirine, (Z)- have been observed to change over time. For instance, the plasma concentrations at Weeks 4 and 8 were 15.4- and 5.3-fold above the protein-adjusted 90% inhibitory concentration for cabotegravir and 4.7- and 2.4-fold for Rilpivirine, respectively .

Dosage Effects in Animal Models

While there are no published animal models evaluating the antiviral effects of Rilpivirine, (Z)- , it has demonstrated a hepatoprotective effect in several animal models of chronic liver injury . This effect is related to its anti-fibrogenic and apoptotic action .

Metabolic Pathways

Rilpivirine, (Z)- is primarily metabolized by CYP3A4 . Therefore, it is susceptible to drug-drug interactions with inhibitors, and particularly inducers of drug-metabolizing enzymes .

Transport and Distribution

Rilpivirine, (Z)- is 99.7% bound to plasma proteins in vitro, primarily to albumin . It is a substrate and inducer of cytochrome P450 (CYP) 3A4 and only 0.03% is eliminated as unchanged drug in the urine .

Subcellular Localization

Given its role as a non-nucleoside reverse transcriptase inhibitor, it is likely to be localized in the cytoplasm where it can interact with the HIV-1 reverse transcriptase enzyme .

Propiedades

IUPAC Name |

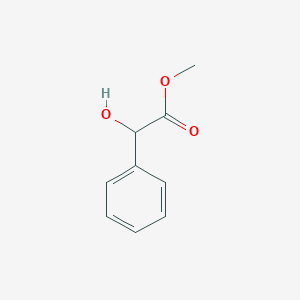

4-[[4-[4-[(Z)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBOMRUWOWDFLG-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C\C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500287-94-5 | |

| Record name | Rilpivirine, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500287945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RILPIVIRINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11O8GSL573 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical method is described in the research paper for studying Rilpivirine and its impurities?

A1: The research paper outlines a new stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. [] This method is designed to simultaneously quantify Dolutegravir and Rilpivirine, alongside Rilpivirine, (Z)- (referred to as "Rilpivirine Z Isomer" in the paper), and a Dolutegravir hydroxy impurity. [] The method utilizes a C18 column, a specific mobile phase composition, and detection at a wavelength of 257 nm for analysis. []

Q2: Why is the development of a stability-indicating method important for pharmaceuticals like Rilpivirine?

A2: Stability-indicating methods are critical for pharmaceuticals like Rilpivirine for several reasons:

- Quality Control: These methods allow manufacturers to accurately quantify the active pharmaceutical ingredient and detect any degradation products that may form during storage or transport. [] This ensures the medication's safety and efficacy.

- Shelf-life Determination: By analyzing degradation profiles under various stress conditions, scientists can accurately determine the shelf life of the drug product. []

- Understanding Degradation Pathways: Studying the formation of impurities like Rilpivirine, (Z)- under different stress conditions can provide valuable insights into the drug's degradation pathways. [] This information can be used to optimize formulation and storage conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol](/img/structure/B57799.png)

![2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B57801.png)

![1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-](/img/structure/B57810.png)

![Furo[3,4-c]pyridine-1,3-dione](/img/structure/B57819.png)